molecular formula C20H30O3 B191626 Isosteviol CAS No. 27975-19-5

Isosteviol

Cat. No.: B191626
CAS No.: 27975-19-5
M. Wt: 318.4 g/mol
InChI Key: KFVUFODCZDRVSS-XCDUIVLNSA-N
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Mechanism of Action

Target of Action

Isosteviol primarily targets DNA polymerase and DNA topoisomerase . It also modulates the Glucagon receptor (GCGR) , which plays a significant role in glucose metabolism and homeostasis .

Mode of Action

This compound interacts with its targets, inhibiting the function of DNA polymerase and DNA topoisomerase . This interaction results in antibacterial, anticancer, and anti-tuberculosis effects . As a GCGR modulator, this compound can influence glucose metabolism, potentially offering therapeutic benefits for metabolic diseases like Type 2 Diabetes Mellitus .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to regulate metabolic profiling, macrophage polarization, and the NF-κB pathway . The affected pathways include glycerophospholipid metabolism, phenylalanine metabolism, phenylalanine, tyrosine and tryptophan biosynthesis, the pentose phosphate pathway, and phosphonate and phosphinate metabolism . These pathways are crucial in the potential pharmacological mechanism of this compound in regulating intestinal inflammation and oxidative stress .

Pharmacokinetics

The pharmacokinetics of this compound reveal a gender-related difference in systemic removal in Sprague-Dawley rats, likely due to differences in the glucuronidation capacity of this compound . Following oral dosing, the half-life of this compound was about 103% greater in female rats than in males, and the model-derived area under the concentration-time curve (AUC) in 72 h was about 756% greater in female animals than in males . This compound equivalent secreted into bile over 24 h accounted for about 94% of orally administered dose in male rats, and about 59% of oral dose in females .

Result of Action

This compound has a wide range of molecular and cellular effects. It has been shown to inhibit DNA polymerase and DNA topoisomerase, leading to antibacterial, anticancer, and anti-tuberculosis effects . It also promotes angiogenesis, increases vascular endothelial cell proliferation , and has been reported to reverse hypertrophy and related inflammatory responses in in vitro models representative of cardiac muscle cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the solubility and bioavailability of this compound can be improved using cyclodextrin metal-organic frameworks . Additionally, this compound has been shown to modulate growth physiology and antioxidant defense systems, conferring tolerance against cadmium (Cd) stress in wheat .

Biochemical Analysis

Biochemical Properties

Isosteviol interacts with various enzymes, proteins, and other biomolecules. It is a major class of naturally occurring biologically active diterpene compounds . The wide spectrum of pharmacological activity of this compound has developed an interest among medicinal chemists to synthesize, purify, and analyze more selective and potent this compound derivatives .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to reduce the oxidative damage to Brassica napus seedlings caused by salt stress by regulating the production of osmotic substances and reactive oxygen species (ROS) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules, can inhibit or activate enzymes, and can cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

CAS No.

27975-19-5

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1R,5R,9S,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H30O3/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(17)21/h13-14H,4-12H2,1-3H3,(H,22,23)/t13?,14?,17-,18+,19+,20-/m0/s1

InChI Key

KFVUFODCZDRVSS-XCDUIVLNSA-N

SMILES

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C

Isomeric SMILES

C[C@]12CCC3[C@@]4(CCC[C@@](C4CC[C@@]3(C1)CC2=O)(C)C(=O)O)C

Canonical SMILES

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C

Synonyms

(4a,8b,13b)-13-Methyl-16-oxo-17-norkauran-18-oic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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